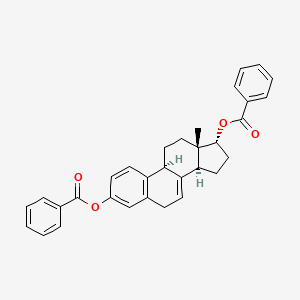
17(alpha)-Dihydroequilin Dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17(alpha)-Dihydroequilin Dibenzoate is a synthetic compound derived from equilin, a naturally occurring estrogen found in horses. This compound is part of the broader class of estrogens and derivatives, which are steroids with a structure containing a 3-hydroxylated estrane. It is primarily used in scientific research due to its estrogenic properties and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 17(alpha)-Dihydroequilin Dibenzoate typically involves the esterification of 17(alpha)-Dihydroequilin with benzoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature range of 90-130°C and maintained for several hours to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The process involves the use of large reactors and continuous distillation to remove water formed during the reaction. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 17(alpha)-Dihydroequilin Dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: The benzoate groups can be substituted with other ester groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid or base catalysts are employed to facilitate ester exchange reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent alcohol form of 17(alpha)-Dihydroequilin.
Substitution: Various ester derivatives depending on the substituting ester group.
Aplicaciones Científicas De Investigación
17(alpha)-Dihydroequilin Dibenzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its estrogenic effects on cellular processes and gene expression.
Medicine: Explored for potential therapeutic uses in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the development of new plasticizers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 17(alpha)-Dihydroequilin Dibenzoate involves its interaction with estrogen receptors, particularly estrogen receptor alpha (ERα). Upon binding to ERα, the compound induces conformational changes that activate the receptor. This activation leads to the transcription of estrogen-responsive genes, which mediate various physiological effects, including cell proliferation, differentiation, and metabolic regulation .
Comparación Con Compuestos Similares
17(alpha)-Estradiol: Another estrogenic compound with similar binding affinity to estrogen receptors.
17(beta)-Estradiol: A more potent estrogen with higher receptor affinity and biological activity.
Equilin: The parent compound from which 17(alpha)-Dihydroequilin Dibenzoate is derived
Uniqueness: this compound is unique due to its specific esterification with benzoic acid, which enhances its stability and modifies its pharmacokinetic properties. This modification allows for more controlled release and prolonged activity compared to its parent compound and other similar estrogens .
Propiedades
Fórmula molecular |
C32H30O4 |
|---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
[(9S,13S,14S,17R)-3-benzoyloxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] benzoate |
InChI |
InChI=1S/C32H30O4/c1-32-19-18-26-25-15-13-24(35-30(33)21-8-4-2-5-9-21)20-23(25)12-14-27(26)28(32)16-17-29(32)36-31(34)22-10-6-3-7-11-22/h2-11,13-15,20,26,28-29H,12,16-19H2,1H3/t26-,28+,29-,32+/m1/s1 |
Clave InChI |
PQKHNHUXJIMOHH-MXYZTJPYSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)[C@@H]1CC[C@H]2OC(=O)C6=CC=CC=C6 |
SMILES canónico |
CC12CCC3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C1CCC2OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)

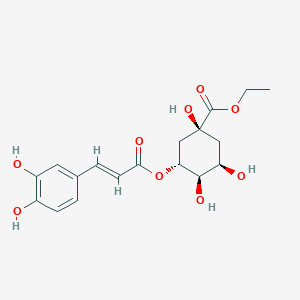
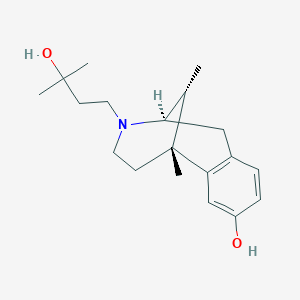
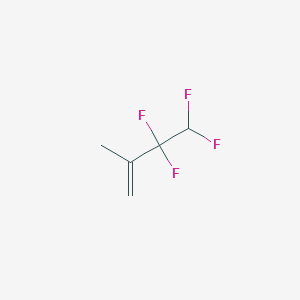

![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)


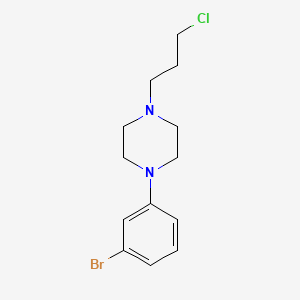
![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)
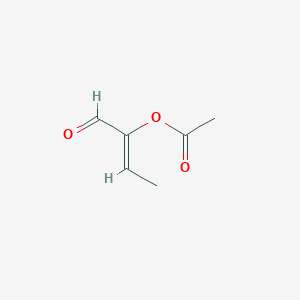
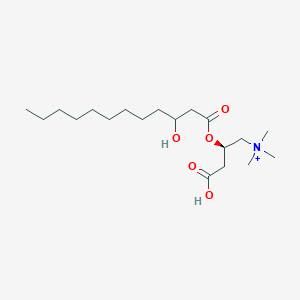
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)
